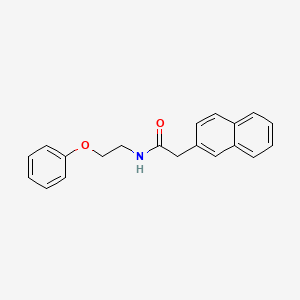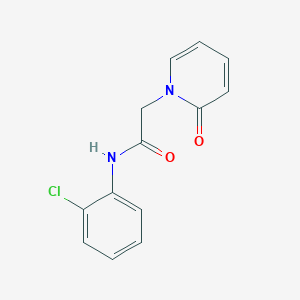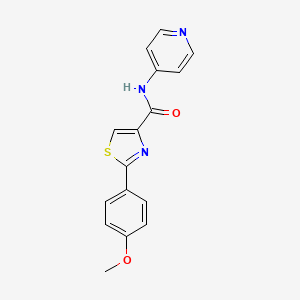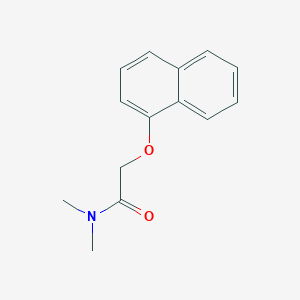![molecular formula C18H23N3O B7481100 N-[(1S)-1-(4-imidazol-1-ylphenyl)ethyl]cyclohexanecarboxamide](/img/structure/B7481100.png)
N-[(1S)-1-(4-imidazol-1-ylphenyl)ethyl]cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1S)-1-(4-imidazol-1-ylphenyl)ethyl]cyclohexanecarboxamide, also known as ABT-639, is a selective T-type calcium channel blocker. It was first synthesized by Abbott Laboratories in 2006 and has been extensively studied for its potential therapeutic applications.
Mechanism of Action
N-[(1S)-1-(4-imidazol-1-ylphenyl)ethyl]cyclohexanecarboxamide works by selectively blocking T-type calcium channels, which are involved in the regulation of neuronal excitability and neurotransmitter release. By blocking these channels, N-[(1S)-1-(4-imidazol-1-ylphenyl)ethyl]cyclohexanecarboxamide reduces the influx of calcium ions into neurons, leading to a decrease in neuronal activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[(1S)-1-(4-imidazol-1-ylphenyl)ethyl]cyclohexanecarboxamide are primarily related to its ability to selectively block T-type calcium channels. This leads to a decrease in neuronal activity and a reduction in the release of neurotransmitters. In addition, N-[(1S)-1-(4-imidazol-1-ylphenyl)ethyl]cyclohexanecarboxamide has been shown to have anticonvulsant and analgesic effects, as well as the ability to reduce blood pressure.
Advantages and Limitations for Lab Experiments
One advantage of N-[(1S)-1-(4-imidazol-1-ylphenyl)ethyl]cyclohexanecarboxamide is its selectivity for T-type calcium channels, which allows for more targeted effects and fewer off-target effects. However, one limitation of N-[(1S)-1-(4-imidazol-1-ylphenyl)ethyl]cyclohexanecarboxamide is its relatively short half-life, which may make it difficult to achieve consistent effects in experiments.
Future Directions
There are several potential future directions for research on N-[(1S)-1-(4-imidazol-1-ylphenyl)ethyl]cyclohexanecarboxamide. One area of interest is the development of more potent and selective T-type calcium channel blockers. Another area of interest is the investigation of the therapeutic potential of N-[(1S)-1-(4-imidazol-1-ylphenyl)ethyl]cyclohexanecarboxamide in other diseases, such as Parkinson's disease and Alzheimer's disease. Additionally, further studies are needed to fully understand the biochemical and physiological effects of N-[(1S)-1-(4-imidazol-1-ylphenyl)ethyl]cyclohexanecarboxamide and its potential clinical applications.
Synthesis Methods
The synthesis of N-[(1S)-1-(4-imidazol-1-ylphenyl)ethyl]cyclohexanecarboxamide involves several steps, including the preparation of the starting materials and the reaction of these materials to form the final product. The exact details of the synthesis method are proprietary information and have not been disclosed in the literature.
Scientific Research Applications
N-[(1S)-1-(4-imidazol-1-ylphenyl)ethyl]cyclohexanecarboxamide has been studied for its potential therapeutic applications in a variety of diseases, including epilepsy, neuropathic pain, and hypertension. In preclinical studies, N-[(1S)-1-(4-imidazol-1-ylphenyl)ethyl]cyclohexanecarboxamide has been shown to have anticonvulsant and analgesic effects, as well as the ability to reduce blood pressure.
properties
IUPAC Name |
N-[(1S)-1-(4-imidazol-1-ylphenyl)ethyl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O/c1-14(20-18(22)16-5-3-2-4-6-16)15-7-9-17(10-8-15)21-12-11-19-13-21/h7-14,16H,2-6H2,1H3,(H,20,22)/t14-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZHXCKFCTUSSNF-AWEZNQCLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)N2C=CN=C2)NC(=O)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)N2C=CN=C2)NC(=O)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1S)-1-(4-imidazol-1-ylphenyl)ethyl]cyclohexanecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-(2,6-Dichlorophenyl)sulfonylpiperazin-1-yl]-[3-(trifluoromethyl)phenyl]methanone](/img/structure/B7481029.png)

![4-(difluoromethoxy)-N-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]benzamide](/img/structure/B7481042.png)




![N-[4-(1,3-thiazol-2-yl)phenyl]pyridine-4-carboxamide](/img/structure/B7481077.png)
![N-[4-(1,3-thiazol-2-yl)phenyl]benzamide](/img/structure/B7481085.png)
![tert-butyl N-[3-oxo-3-[4-[(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)methyl]piperazin-1-yl]propyl]carbamate](/img/structure/B7481088.png)
![N-[2-(4-chlorophenoxy)ethyl]-N-(1,3-thiazol-2-yl)benzenesulfonamide](/img/structure/B7481089.png)
![[4-(2-Chlorophenyl)sulfonylpiperazin-1-yl]-(3-pyrrol-1-ylphenyl)methanone](/img/structure/B7481099.png)
![N-ethyl-N-[(3-fluorophenyl)methyl]-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide](/img/structure/B7481101.png)